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Compound of Interest

Compound Name: CH 5450

Cat. No.: B1684288

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification
methodologies for Alectinib, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor.
Alectinib, also known as CH5424802, is a critical therapeutic agent for ALK-positive non-small
cell lung cancer (NSCLC).[1][2] This document details various synthetic routes, experimental
protocols, and purification techniques, presenting quantitative data in structured tables and
visualizing complex processes with diagrams.

Chemical Structure and Properties

o |[UPAC Name: 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-ox0-6,11-dihydro-
5H-benzo[b]carbazole-3-carbonitrile[3]

e Molecular Formula: C3oH3aN40O2[3]
e Molar Mass: 482.628 g-mol~1[3]
e CAS Number: 1256580-46-7[3]

Synthesis of Alectinib

Multiple synthetic routes for Alectinib have been developed, ranging from initial medicinal
chemistry approaches to scalable manufacturing processes.[4] Key strategies often involve the
construction of the characteristic indole-fused tetracyclic core.[1][4]
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Synthetic Route 1: Reductive Cyclization and Friedel-
Crafts Reaction

A scalable manufacturing process has been established that utilizes an intramolecular
reductive cyclization and an intramolecular Friedel-Crafts reaction to construct the core
tetracyclic scaffold of Alectinib.[4] This optimized route is designed to minimize the formation of
impurities that are challenging to remove in later stages.[4]

Key Features:

» High Overall Yield: The established manufacturing process can consistently produce
Alectinib on a multi-kilogram scale with a typical overall yield of 29%.[4]

o High Purity: The process delivers a final product with a purity exceeding 99.9 area%.[4]

Synthetic Route 2: a-Arylation of Enone and Reductive
Cyclization

A novel synthetic route has been reported that employs an a-arylation of an enone and a
reductive cyclization as the key steps.[5] This method starts from readily available materials
and is noted for its high yields and avoidance of regioisomeric mixtures.[5]

Key Steps:
o Suzuki-Miyaura Cross-Coupling: This reaction is a crucial step in this synthetic pathway.[5]
o Reductive Cyclization: This step is employed to form the core structure of Alectinib.[5]

Upon heating a mixture of the intermediate XIV and excess 4-morpholinopiperidine in DMF, the
Alectinib free base was obtained, albeit in a 20% yield.[5] Microwave irradiation at 200°C was
found to improve the yield of the desired product.[5]

Summary of Synthetic Approaches
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Experimental Protocols
General Synthesis Workflow

The synthesis of Alectinib is a multi-step process that involves the careful assembly of its

complex carbazole backbone followed by the introduction of the side chains.

Alectinib Synthesis Workflow
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Caption: A generalized workflow for the synthesis of Alectinib.

Protocol for the Formation of Alectinib Hydrochloride
Salt

The final step in many synthetic procedures is the formation of a pharmaceutically acceptable
salt, typically the hydrochloride salt, to improve stability and solubility.

Procedure:

 Dissolve 9-Ethyl-6,6-dimethyl-8-(4-morpholin-4-yl-piperidin-1-yl)-11-ox0-6,11-dihydro-5H-
benzo[b]carbazole-3-carbonitrile in a mixture of methyl ethyl ketone, water, and acetic acid at
60°C.[6]

e Add hydrochloric acid (2 N) dropwise to the solution.[6]
e Stir the mixture at 60°C for 30 minutes.[6]
» Add ethanol dropwise to precipitate the solid.[6]

o Filter and dry the precipitated solid to obtain the monohydrochloride salt.[6]

The resulting salt can be further pulverized using a jet mill.[6]

Purification of Alectinib

The purification of Alectinib is crucial to ensure high purity and remove any process-related
impurities or by-products. Impurities can arise from unreacted starting materials, synthetic by-
products, or residual solvents.[2]

Purification Methods

o Crystallization: This is a common method for purifying the final product. Solvents such as
methanol or a mixture of dichloromethane and methanol are preferred.[7]

o Column Chromatography: This technique is often used to purify intermediates during the
synthesis process.[7]
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» Solvent Contacting: The crude Alectinib can be purified by contacting it with a suitable
solvent or solvent mixture.[7] Preferred solvents include water, halogenated solvents (like
dichloromethane), and alcohols (like methanol, ethanol).[7]

Purification Workflow

Alectinib Purification Workflow
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Caption: A general workflow for the purification of Alectinib.
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Signaling Pathway of Alectinib

Alectinib is a potent and selective inhibitor of ALK and RET receptor tyrosine kinases.[3] By
inhibiting ALK, Alectinib blocks downstream signaling pathways, including the STAT3 and
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PI3K/AKT/mTOR pathways, which ultimately leads to the induction of apoptosis in tumor cells.

[3]

Alectinib Mechanism of Action
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Caption: A simplified diagram of Alectinib’'s mechanism of action.

This guide provides a foundational understanding of the synthesis and purification of Alectinib.
For detailed experimental parameters and safety information, researchers should consult the
primary literature cited herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis and Purification of
Alectinib (CH5424802)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684288#ch-5450-synthesis-and-purification-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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